Piperazine, 1-methyl-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)-, dihydrochloride
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Overview
Description
Piperazine, 1-methyl-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)-, dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring substituted with a methyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 1-methylpiperazine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The dihydrochloride form is typically obtained by treating the synthesized compound with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Piperazine, 1-methyl-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-methyl-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and thiazole-containing molecules. Examples include:
- Piperazine, 1-methyl-
- Thiazole derivatives with different substituents
Uniqueness
What sets Piperazine, 1-methyl-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)-, dihydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89663-32-1 |
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Molecular Formula |
C12H23Cl2N3S2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-methyl-5-[2-(4-methylpiperazin-1-yl)ethyl]-2-methylsulfanyl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C12H21N3S2.2ClH/c1-10-11(17-12(13-10)16-3)4-5-15-8-6-14(2)7-9-15;;/h4-9H2,1-3H3;2*1H |
InChI Key |
IDSGYNWWPBIMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)SC)CCN2CCN(CC2)C.Cl.Cl |
Origin of Product |
United States |
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